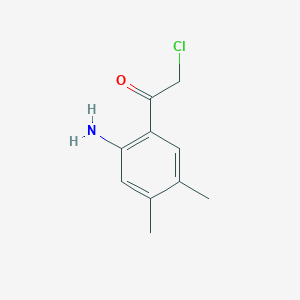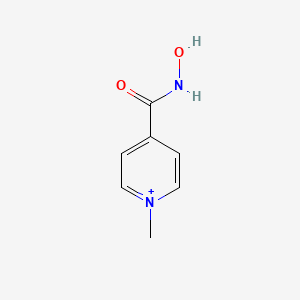
Dibenz(a,j)acridine, 14-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
14-Methyldibenz[a,j]acridine is a polycyclic aromatic hydrocarbon and a nitrogen heterocycle It is structurally related to acridine, with a methyl group attached to the 14th position of the dibenz[a,j]acridine framework
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 14-Methyldibenz[a,j]acridine typically involves multi-step organic reactions. One common method includes the condensation of N-phenyl-2-naphthylamine with benzaldehyde and 2-naphthol in the presence of an acid catalyst. The reaction proceeds through a Michael addition followed by cyclodehydration to form the acridine ring system .
Industrial Production Methods: Industrial production of 14-Methyldibenz[a,j]acridine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction time.
化学反应分析
Types of Reactions: 14-Methyldibenz[a,j]acridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the acridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst.
Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydroacridine derivatives.
Substitution: Various substituted acridines depending on the electrophile used.
科学研究应用
14-Methyldibenz[a,j]acridine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex polycyclic compounds.
Biology: Studied for its interactions with DNA and potential as a DNA intercalator.
Medicine: Investigated for its anticancer properties due to its ability to inhibit topoisomerase enzymes.
Industry: Utilized in the development of dyes and fluorescent materials due to its photophysical properties.
作用机制
The mechanism of action of 14-Methyldibenz[a,j]acridine involves its interaction with DNA. It acts as a DNA intercalator, inserting itself between the base pairs of the DNA double helix. This can inhibit the action of enzymes such as topoisomerase, which are essential for DNA replication and transcription . The inhibition of these enzymes can lead to cell cycle arrest and apoptosis in cancer cells.
相似化合物的比较
Acridine: The parent compound, known for its use in dyes and as an antiseptic.
Proflavine: An acridine derivative used as an antibacterial agent.
Amsacrine: An acridine derivative used as an anticancer drug.
Uniqueness: 14-Methyldibenz[a,j]acridine is unique due to the presence of the methyl group at the 14th position, which can influence its chemical reactivity and biological activity. This structural modification can enhance its ability to intercalate with DNA and inhibit topoisomerase enzymes more effectively compared to its parent compound, acridine .
属性
CAS 编号 |
59652-20-9 |
|---|---|
分子式 |
C22H15N |
分子量 |
293.4 g/mol |
IUPAC 名称 |
2-methyl-13-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,10,12,15,17,19,21-undecaene |
InChI |
InChI=1S/C22H15N/c1-14-21-17-8-4-2-6-15(17)10-12-19(21)23-20-13-11-16-7-3-5-9-18(16)22(14)20/h2-13H,1H3 |
InChI 键 |
FWWCEHRBGXZGJX-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C(=NC3=C1C4=CC=CC=C4C=C3)C=CC5=CC=CC=C52 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-(Chlorocarbonyl)phenoxy]acetic acid](/img/structure/B13795252.png)
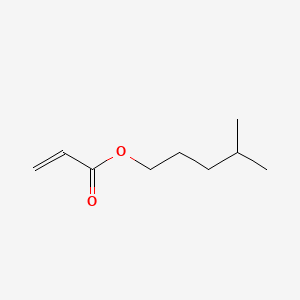
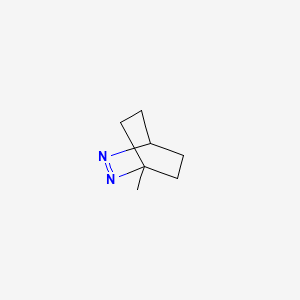
![[1,2,5]Oxadiazolo[3,4-D]pyrimidine, 1-oxide](/img/structure/B13795283.png)

![2-Anthracenesulfonic acid, 1-amino-4-[[3-[[(3,6-dichloro-4-pyridazinyl)carbonyl]amino]-2-methyl-5-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-](/img/structure/B13795287.png)
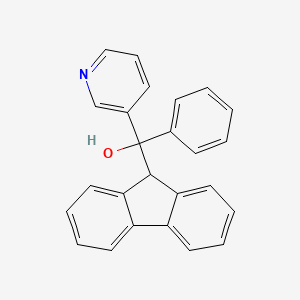
![Hexanoic acid, 6-[(2-ethyl-1-oxohexyl)amino]-](/img/structure/B13795293.png)
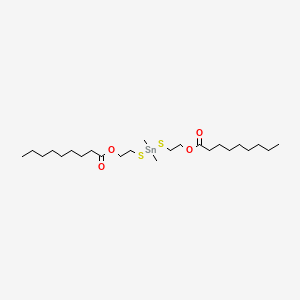

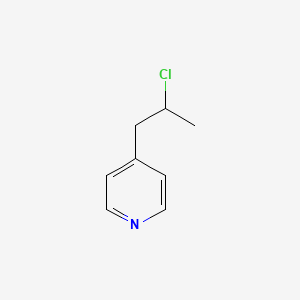
![3-([3-Ethyl-1,3-benzothiazol-2(3H)-ylidene]methyl)-5-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)-3-cyclohexene-1-carboxamide](/img/structure/B13795312.png)
